N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H11BrClIN2O3 and a molecular weight of 509.52 . This compound is characterized by the presence of multiple functional groups, including bromine, iodine, hydroxyl, and chlorophenoxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the replacement of bromine or iodine atoms with other functional groups .
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: Similar structure but with a methoxy group instead of iodine.
4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Contains a pyrazolone ring instead of the chlorophenoxy group.
These compounds share similar functional groups and structural features but differ in their specific substituents and overall molecular architecture, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C15H11BrClIN2O3 |
---|---|
Molecular Weight |
509.52 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11BrClIN2O3/c16-10-5-9(15(22)13(18)6-10)7-19-20-14(21)8-23-12-3-1-11(17)2-4-12/h1-7,22H,8H2,(H,20,21)/b19-7+ |
InChI Key |
PPFYKUORLTUKAV-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)Cl |
Origin of Product |
United States |
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